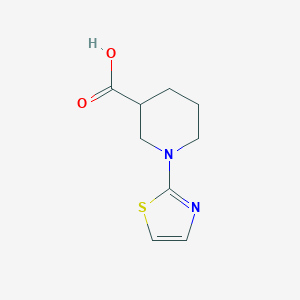

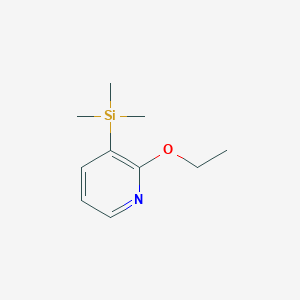

2-Ethoxy-3-trimethylsilanyl-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-Ethoxy-3-trimethylsilanyl-pyridine, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it has both ethoxy and trimethylsilyl functional groups attached to the pyridine ring. While the provided papers do not directly discuss 2-Ethoxy-3-trimethylsilanyl-pyridine, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-ethoxy-3-pyridylboronic acid, involves a directed ortho-metalation reaction starting from 2-ethoxypyridine . This method could potentially be adapted for the synthesis of 2-Ethoxy-3-trimethylsilanyl-pyridine by introducing a trimethylsilyl group in place of the boronic acid group. Additionally, 2,6-Bis(trimethyltin)pyridine has been synthesized in high yields, which suggests that trimethylsilyl groups can be introduced to pyridine rings, potentially through a similar synthetic strategy .

Molecular Structure Analysis

The molecular structure of 2-ethoxy-3-pyridylboronic acid, a related compound, has been determined by X-ray crystallography, revealing intramolecular and intermolecular bonding patterns . These findings can provide a basis for predicting the molecular structure of 2-Ethoxy-3-trimethylsilanyl-pyridine, where the trimethylsilyl group may influence the overall molecular conformation and reactivity due to its steric and electronic properties.

Chemical Reactions Analysis

The reactivity of trimethylsilyl-substituted pyridines has been studied, with 2-trimethylsilylpyridine undergoing solvolysis in the presence of water and alcohols to yield pyridine and trimethylsilanol or alkoxytrimethylsilane . This suggests that 2-Ethoxy-3-trimethylsilanyl-pyridine may also participate in similar solvolysis reactions, with the ethoxy group potentially affecting the reaction kinetics and mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-3-trimethylsilanyl-pyridine can be inferred from the behavior of similar compounds. For instance, the solvolysis of 2-trimethylsilylpyridine indicates that the presence of a trimethylsilyl group can significantly affect the solubility and reactivity in different solvents . The ethoxy group is likely to contribute to the overall polarity and solubility in organic solvents. The steric effects of the trimethylsilyl group may also influence the compound's boiling point and stability.

Applications De Recherche Scientifique

Structural and Molecular Studies

Nonplanar Arrangement in Cyclic Trimers : 3-(Diethylborylethynyl)pyridines, similar in structure to 2-Ethoxy-3-trimethylsilanyl-pyridine, exhibit nonplanar arrangements in cyclic trimers, stabilized by boron–nitrogen coordination bonds. This indicates potential applications in studying molecular geometry and interactions in crystalline states (Wakabayashi et al., 2014).

Spectroscopic and Quantum Mechanical Study : 2-Ethoxy-4-(pyridine-2yliminomethyl)-phenol, a derivative, has been studied for its molecular structure and vibrational characteristics using DFT/B3LYP computations, indicating applications in molecular spectroscopy and electronic structure analysis (Hajam et al., 2021).

Molecular Interaction Patterns : Derivatives of 2-Ethoxy-3-trimethylsilanyl-pyridine show varied intermolecular interaction patterns influenced by substituents. This highlights its role in understanding the impact of molecular modifications on structural and interaction dynamics (Vishnupriya et al., 2014).

Catalysis and Chemical Reactions

Hydrosilylation of Alkenes : 2-(2-Trimethoxysilylethyl)pyridine, a related compound, is used in rhodium carbonyl complexes for catalyzing the hydrosilylation of octene, demonstrating its potential in catalysis and organic synthesis (Capka et al., 1993).

Synthesis of Highly-Functionalised Pyridines : The use of 2-ethoxy-3-pyridylboronic acid, related to 2-Ethoxy-3-trimethylsilanyl-pyridine, in Suzuki cross-coupling reactions, indicates applications in synthesizing novel pyridine derivatives, useful in various organic syntheses (Thompson et al., 2005).

Rhodium-catalyzed Silylation : The rhodium(I)-catalyzed silylation of 2-arylpyridines demonstrates its potential in producing silylated pyridine derivatives, essential in organic synthesis and material science applications (Tobisu et al., 2008).

Photophysical and Electronic Properties

Photoreactions in Benzene : Photolysis studies of 2-Ethoxy-3-trimethylsilanyl-pyridine derivatives in benzene indicate applications in exploring novel intramolecular cycloaddition products and photoreactions (Park & Baek, 2004).

Fluorescent Properties of Derivatives : Studies on the fluorescent properties of 4-ethoxy-1,3-thiazole derivatives show potential applications in the development of new materials with unique optical characteristics (Habenicht et al., 2018).

Reverse Solvatochromism Behavior : The reverse solvatochromism behavior of 4-aza-indole derivatives in different solvents points towards applications in sensor technology and optoelectronic devices (Bozkurt & Doğan, 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2-ethoxypyridin-3-yl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPOWJNYYMMVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592078 |

Source

|

| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-trimethylsilanyl-pyridine | |

CAS RN |

782479-88-3 |

Source

|

| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.